molecular formula C16H11BrN2O2S2 B3038536 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole CAS No. 866135-76-4

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B3038536
CAS No.: 866135-76-4
M. Wt: 407.3 g/mol
InChI Key: GTQROMGMRXCIDE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a methylsulfonyl group, and an imidazo[2,1-b][1,3]benzothiazole core, making it a subject of interest in medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, it interacts with proteins involved in the cell cycle, leading to the modulation of cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, its interaction with tyrosine kinases results in the inhibition of phosphorylation events that are critical for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to the upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as lipid solubility and binding affinity to cellular proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[2,1-b][1,3]benzothiazole core, followed by the introduction of the bromophenyl and methylsulfonyl groups. Key steps may involve:

    Cyclization Reactions: Formation of the imidazo[2,1-b][1,3]benzothiazole core through cyclization of appropriate precursors.

    Bromination: Introduction of the bromophenyl group using brominating agents like N-bromosuccinimide (NBS).

    Sulfonylation: Addition of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Coupling Products: New compounds with extended carbon chains or aromatic systems.

Scientific Research Applications

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is unique due to its combination of the bromophenyl, methylsulfonyl, and imidazo[2,1-b][1,3]benzothiazole moieties. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S2/c1-23(20,21)12-6-7-14-15(8-12)22-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQROMGMRXCIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173211
Record name 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-76-4
Record name 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole

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